

An In-depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminoazepan-2-one hydrochloride

Cat. No.: B596014

[Get Quote](#)

This technical guide provides a comprehensive overview of **6-Aminoazepan-2-one hydrochloride**, a significant heterocyclic compound. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's chemical structure, physicochemical properties, proposed synthetic pathways, and potential applications, adhering to stringent data presentation and visualization standards.

Chemical Structure and Identification

6-Aminoazepan-2-one hydrochloride is the hydrochloride salt of 6-amino- ϵ -caprolactam. The core structure is an azepan-2-one ring, which is a seven-membered lactam. It is crucial to distinguish this compound from its isomer, 3-Aminoazepan-2-one hydrochloride, which has the amino group positioned at the alpha-carbon relative to the carbonyl group. The 3-amino isomer is also commonly referred to as α -amino- ϵ -caprolactam.

- IUPAC Name: 6-aminoazepan-2-one;hydrochloride[1]
- CAS Number: 1292369-18-6[1]
- Chemical Formula: C₆H₁₃ClN₂O[1]
- Synonyms: 6-Amino-azepan-2-one HCl, 6-Amino-epsilon-caprolactam hydrochloride

Below is a diagram representing the chemical structure of **6-Aminoazepan-2-one hydrochloride**.

Caption: 2D structure of **6-Aminoazepan-2-one hydrochloride**.

Physicochemical and Safety Data

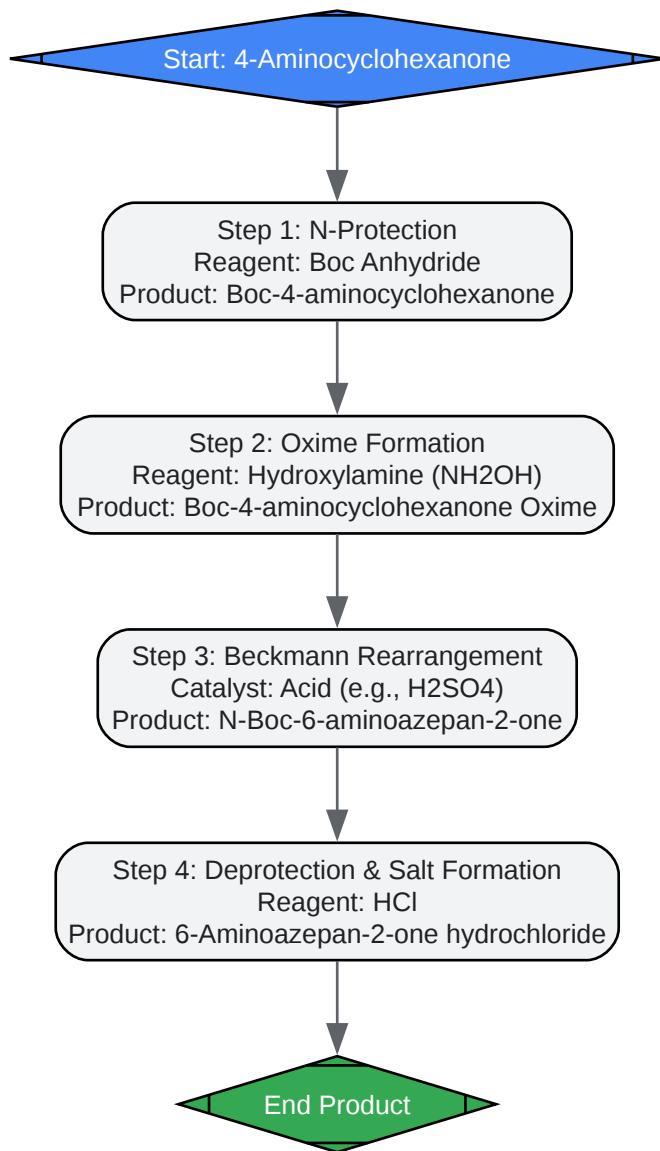
The following tables summarize the key quantitative and safety information for **6-Aminoazepan-2-one hydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ ClN ₂ O	[1][2][3]
Molecular Weight	164.63 g/mol	[1][2]
CAS Number	1292369-18-6	[1]
IUPAC Name	6-aminoazepan-2-one;hydrochloride	[1]
Melting Point	N/A	[1][2]
Boiling Point	N/A	[1][2]
Density	N/A	[1][2]
Solubility	N/A	[2]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C	[2]
SMILES	C1CC(CNC(=O)C1)N.Cl	[1]
InChI Key	QUXLWSYWZOMWDX-UHFFFAOYSA-N	[1]

Table 2: Hazard Identification

GHS Pictogram	Signal Word	Hazard Statements
GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed
H315: Causes skin irritation		
H319: Causes serious eye irritation		
H332: Harmful if inhaled		
H335: May cause respiratory irritation		


Data sourced from American Elements and PubChem.[\[1\]](#)[\[4\]](#)

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **6-Aminoazepan-2-one hydrochloride** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established chemical principles, primarily the Beckmann rearrangement.

Proposed Synthesis of 6-Aminoazepan-2-one

The proposed pathway begins with a commercially available starting material, 4-aminocyclohexanone, and proceeds through a four-step sequence involving protection, oximation, rearrangement, and deprotection/salt formation.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of 6-Aminoazepan-2-one HCl.

Detailed Experimental Protocols (Proposed)

Step 1: N-Protection of 4-Aminocyclohexanone

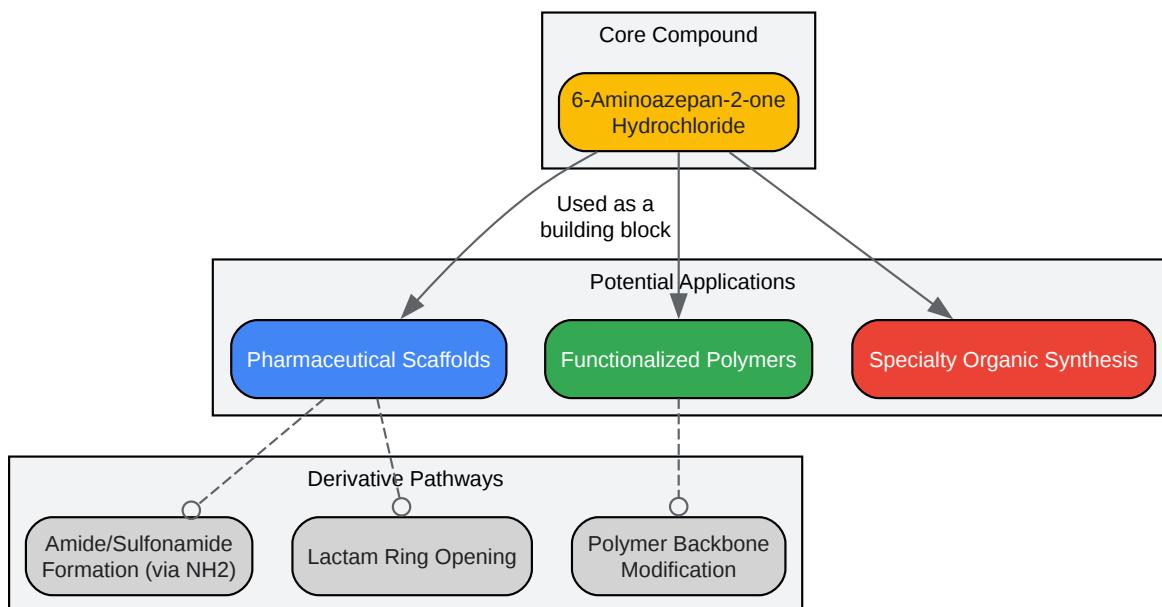
- Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).
- Add a base, such as sodium bicarbonate, to neutralize the hydrochloride.

- Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise.
- Allow the reaction to warm to room temperature and stir overnight.
- Extract the Boc-protected product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminocyclohexanone.

Step 2: Oxime Formation

- Dissolve the N-Boc-4-aminocyclohexanone in an alcohol solvent such as ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the solvent in vacuo.
- Purify the resulting oxime by recrystallization or column chromatography.

Step 3: Beckmann Rearrangement


- The Beckmann rearrangement is a critical step for forming the lactam ring.[5][6][7][8]
- Add the N-Boc-4-aminocyclohexanone oxime to a strong acid, such as polyphosphoric acid or sulfuric acid, at a controlled low temperature.
- Slowly warm the mixture to initiate the rearrangement. The group anti-periplanar to the hydroxyl group on the oxime nitrogen is expected to migrate.[5]
- After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., aqueous ammonia).
- Extract the crude N-Boc-6-aminoazepan-2-one with a suitable solvent and purify. Note: The regioselectivity of this rearrangement is a critical factor and may yield a mixture of isomers.

Step 4: Deprotection and Hydrochloride Salt Formation

- Dissolve the purified N-Boc-6-aminoazepan-2-one in a solvent like methanol or dioxane.
- Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or methanolic HCl).
- Stir the mixture at room temperature. The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.
- Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain **6-Aminoazepan-2-one hydrochloride**.

Applications and Logical Relationships

6-Aminoazepan-2-one hydrochloride serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and functionalized polymers. Its bifunctional nature, possessing both a reactive amino group and a lactam moiety, allows for diverse chemical modifications.

[Click to download full resolution via product page](#)

Caption: Applications of **6-Aminoazepan-2-one hydrochloride**.

Its primary applications include:

- Pharmaceutical Industry: Used as a key intermediate or scaffold for synthesizing medicinally important compounds. The azepane ring is a privileged structure in medicinal chemistry, and the amino group provides a handle for introducing pharmacophoric features.[\[2\]](#)
- Organic Compound Synthesis: Serves as a valuable intermediate in multi-step organic reactions to create new chemical entities with potential applications in materials science and agrochemicals.[\[2\]](#)
- Polymer Chemistry: While ϵ -caprolactam is the direct monomer for Nylon 6, amino-functionalized caprolactams are of interest for producing modified polyamides with altered properties such as dyeability, moisture absorption, and surface reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The continuous synthesis of ϵ -caprolactam from 6-aminocapronitrile in high-temperature water - Green Chemistry (RSC Publishing) [\[pubs.rsc.org\]](#)
- 2. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 3. US5780623A - Process to prepare $\tilde{\mu}$ -caprolactam from 6-aminocaproic acid - Google Patents [\[patents.google.com\]](#)
- 4. 3-Aminoazepan-2-one hydrochloride | C₆H₁₃CIN₂O | CID 12228562 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 5. Beckmann rearrangement - Wikipedia [\[en.wikipedia.org\]](#)
- 6. masterorganicchemistry.com [\[masterorganicchemistry.com\]](#)
- 7. Beckmann Rearrangement [\[organic-chemistry.org\]](#)
- 8. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [\[chem.ucla.edu\]](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596014#6-aminoazepan-2-one-hydrochloride-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com